molecular formula C11H15NO4 B1588312 (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid CAS No. 744193-65-5

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Cat. No. B1588312
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “3-(3,5-Dimethoxyphenyl)propanoic acid”, has a molecular formula of C11H14O4, an average mass of 210.227 Da, and a monoisotopic mass of 210.089203 Da1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid”. However, a related compound, “®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)propanoic acid”, has been mentioned in the literature2.



Molecular Structure Analysis

The molecular structure of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” is not readily available. However, “3-(3,5-Dimethoxyphenyl)propanoic acid” has a molecular formula of C11H14O41.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” are not readily available. However, “3-(3,5-Dimethoxyphenyl)propanoic acid” has a molecular formula of C11H14O4, an average mass of 210.227 Da, and a monoisotopic mass of 210.089203 Da1.


Scientific Research Applications

  • There is a compound named “®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)propanoic acid” with CAS Number: 511272-41-6 . This compound might have similar properties or applications due to the structural similarity.
  • Another compound “3-(3,5-Dimethoxyphenyl)propanoic acid” with CAS Number: 717-94-2 might also have related applications.
  • Boronic acids and their esters, which could potentially include derivatives of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid”, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • There is a compound named “®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)propanoic acid” with CAS Number: 511272-41-6 . This compound might have similar properties or applications due to the structural similarity.
  • Another compound “3-(3,5-Dimethoxyphenyl)propanoic acid” with CAS Number: 717-94-2 might also have related applications.
  • Boronic acids and their esters, which could potentially include derivatives of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid”, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Safety And Hazards

The safety and hazards of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” are not readily available. However, a related compound, “(3,4-Dimethoxyphenyl)acetic acid”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.


Future Directions

The future directions for the research and application of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” are not readily available. However, the study of related compounds, such as “3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)”, could provide insights into the potential health benefits of dietary polyphenols3.


properties

IUPAC Name

(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPNLRFWWQFWCS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375913
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

CAS RN

792183-19-8
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Reactant of Route 3
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Reactant of Route 6
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Citations

For This Compound
1
Citations
SG Davies, AW Mulvaney, AJ Russell, AD Smith - Tetrahedron: Asymmetry, 2007 - Elsevier
The parallel asymmetric synthesis of an array of 30 β-amino acids of high enantiomeric purity using the conjugate addition of homochiral lithium N-benzyl-N-(α-methylbenzyl)amide as …
Number of citations: 63 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.